![molecular formula C21H23N3O3S B2711946 5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627046-87-1](/img/structure/B2711946.png)
5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione compound was characterized by X-ray single crystal diffraction . The geometry of the compound was fully optimized using Density Functional Theory (DFT), B3LYP functional, and 6-31G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. A plausible mechanism for the synthesis of 7-Chloro-5-(4-chlorophenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione involves the electrophilic activation of the carbonyl group of aromatic aldehyde because of the hydrogen bonding nature of Low Transition Temperature Mixtures (LTTM) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione compound was characterized by Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) .Scientific Research Applications
Synthesis and Biological Activity
5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione derivatives exhibit significant potential in various scientific research applications, particularly in the synthesis of novel compounds with potential biological activities. The p-TSA-catalyzed one-pot synthesis of derivatives of this compound has been studied for their anticonvulsant activity, demonstrating significant potential as new anticonvulsant agents. The derivatives 8b, 8e, and 8k, in particular, showed significant anticonvulsant activity, presenting a promising area for further research in the development of anticonvulsant medications (Ahmed, Dubey, Nadeem, Shrivastava, & Sharma, 2016).
Antioxidant Activity
The compound's derivatives also show promise in antioxidant activity. A study synthesizing new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones found that compounds containing the thiourea moiety exhibited better antioxidant activity. This suggests the potential utility of these derivatives in the development of antioxidant agents, further emphasizing the compound's versatility in scientific research (Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008).
Molecular Structure and Reactivity
Further studies into the molecular structure and reactivity of these compounds have been conducted. For instance, a comprehensive computational and experimental study on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives, including the analysis of 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione, highlighted the preference for linear over angular isomers. This study provides valuable insights into the regioselective formation of these compounds and suggests possible kinetic control in product formation, which is crucial for the synthesis of specific derivatives for various applications (Trilleras, Pacheco, Pérez-Gamboa, Quiroga, Ortíz, Gálvez, Nogueras, & Cobo, 2017).
Corrosion Inhibition
Moreover, the research on 5-arylpyrimido-[4,5-b]quinoline-diones as new and sustainable corrosion inhibitors for mild steel in 1 M HCl reveals the compound's potential in industrial applications. These studies indicate that derivatives of the compound effectively retard the corrosion of mild steel by adsorbing onto the steel surface, with certain derivatives showing an inhibition efficiency of up to 98.30%. This finding opens the door to developing new, effective corrosion inhibitors for various industrial applications (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).
properties
IUPAC Name |
5-(4-methoxyphenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-11-28-21-23-19-18(20(26)24-21)16(12-7-9-13(27-2)10-8-12)17-14(22-19)5-4-6-15(17)25/h7-10,16H,3-6,11H2,1-2H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUHBANPVPNETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

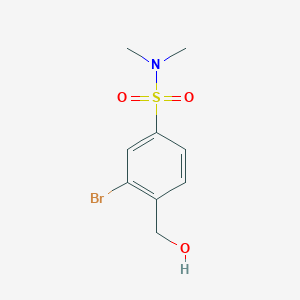
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2711865.png)
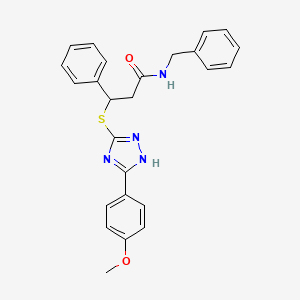
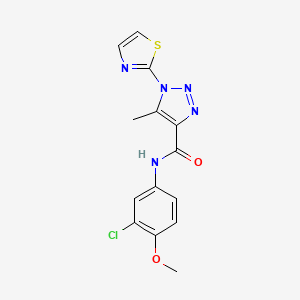
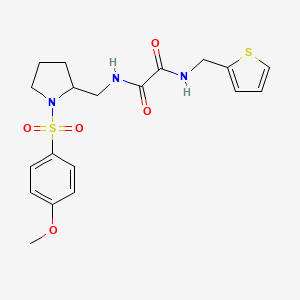
![1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711872.png)
![1,3-dimethyl-2,4-dioxo-N-(2-oxopyrrolidin-1-yl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2711874.png)
![N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide](/img/structure/B2711876.png)
![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2711877.png)
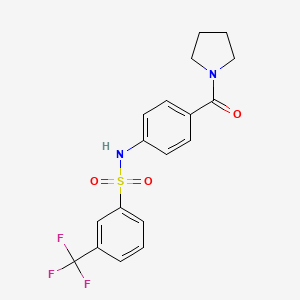
![(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane](/img/structure/B2711880.png)
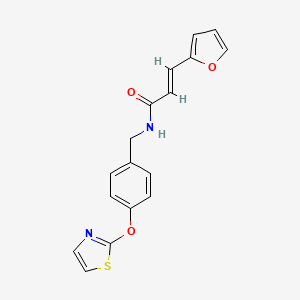

![2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2711885.png)